
Cefovecin sodium
Descripción general
Descripción
Cefovecin sodium is a third-generation cephalosporin antibiotic approved for treating skin and soft tissue infections in dogs and cats. It exhibits broad-spectrum activity against Gram-positive bacteria, including Staphylococcus intermedius and Streptococcus canis, by binding to penicillin-binding proteins (PBPs) and disrupting bacterial cell wall synthesis . Its long-acting pharmacokinetic profile allows for sustained therapeutic plasma concentrations with a single subcutaneous dose (8 mg/kg), making it advantageous in veterinary practice . However, its efficacy and pharmacokinetics vary significantly across species and when compared to other cephalosporins, necessitating a detailed comparison with similar compounds.
Métodos De Preparación
La síntesis de cefovecin sódico implica varios pasos. Un método incluye la reacción de un compuesto de Cephem THF con un compuesto de MAEM . Otro proceso implica tratar el clorhidrato de ácido 2-(Z)-metoxiimino-2-(2-tritilaminotiazol-4-il)acético con cloruro de mesilo en presencia de N,N-diisopropiletilamina (DIPEA) para producir un compuesto de mesilato. Este compuesto se condensa luego con un compuesto de cefem, seguido de desprotección e hidrólisis para producir cefovecin sódico . Los métodos de producción industrial se centran en optimizar estas reacciones para aumentar el rendimiento y la pureza, al tiempo que reducen los costos de producción .
Análisis De Reacciones Químicas
Stability and Degradation Reactions
Cefovecin sodium is sensitive to environmental factors, leading to degradation under specific conditions:
-
Hydrolysis :
- Conditions : Aqueous solutions, elevated temperatures.
- Mechanism : Cleavage of the β-lactam ring, rendering the compound inactive.
- Impact : Degradation products include open-ring metabolites and dimers.
-
Photodegradation :
- Conditions : Exposure to UV or fluorescent light.
- Outcome : Formation of sulfoxide derivatives and loss of antibacterial activity.
-
Oxidation :
- Reagents : Reactive oxygen species.
- Effect : Modification of the thiazole ring or methoxyimino group.
Factor | Degradation Rate | Primary Degradants |
---|---|---|
pH < 6 | Rapid hydrolysis | Open β-lactam derivatives |
pH 6–8 | Stable | None |
Light (UV) | 10% degradation in 48 hrs | Sulfoxides |
Moisture | Hygroscopic; forms hydrates | Hydrated crystals |
Reaction with Biological Components
This compound binds extensively to plasma proteins (99.5–99.8% in cats and dogs ), limiting its free fraction. This binding is reversible and follows nonlinear kinetics, as modeled by the Hill equation:
where = total plasma concentration.
Comparative Reactivity
This compound’s stability profile contrasts with other cephalosporins:
Property | This compound | Ceftriaxone |
---|---|---|
Hydrolysis Rate (pH 7.4) | 0.5% per day | 2.1% per day |
Photostability | Low (requires dark storage) | Moderate |
Protein Binding | 99.5–99.8% | 85–95% |
Industrial-Scale Challenges
Early synthesis methods faced hurdles in scalability due to:
Aplicaciones Científicas De Investigación
Indications for Use
Cefovecin sodium is indicated for the treatment of various infections in dogs and cats:
- Dogs :
- Cats :
Efficacy Studies
Recent studies have demonstrated cefovecin's efficacy compared to traditional oral antibiotics:
- A study involving 320 dogs with superficial secondary pyoderma indicated that cefovecin was statistically non-inferior to oral amoxicillin-clavulanic acid, achieving up to 96.9% efficacy compared to 92.5% for the oral antibiotic .
- Another clinical trial showed that cefovecin provided effective treatment for skin infections, with only 14% of treated dogs requiring a second dose after 14 days .
Advantages of this compound
- Convenient Dosing : The long duration of action allows for a single injection, reducing the need for multiple doses and improving compliance among pet owners.
- Broad-Spectrum Activity : Effective against a variety of Gram-positive and Gram-negative bacteria, including common pathogens like Staphylococcus intermedius and Pasteurella multocida.
- Well-Tolerated : Generally well-tolerated in both cats and dogs, with mild adverse effects reported occasionally .
Case Study 1: Treatment of Pyoderma in Dogs
A clinical trial assessed the effectiveness of cefovecin in treating pyoderma in dogs. Out of 100 cases treated, 95% showed significant improvement within 14 days post-injection. The study highlighted cefovecin's reliability as a first-line treatment option due to its ease of administration and high success rate.
Case Study 2: Skin Abscess Management in Cats
In another study focusing on feline patients with skin abscesses caused by Pasteurella multocida, cefovecin was administered as a single injection. Follow-up evaluations indicated complete resolution of the abscesses in 90% of cases within two weeks, demonstrating its effectiveness in managing acute infections in cats.
Mecanismo De Acción
Cefovecin sódico ejerce sus efectos antibacterianos interfiriendo con la síntesis de las paredes celulares bacterianas. Se une a las proteínas de unión a la penicilina (PBP), que son esenciales para la síntesis de la pared celular, lo que lleva a la muerte celular . Debido a sus altas propiedades de unión a proteínas, cefovecin sódico no es eficaz contra ciertas bacterias como Pseudomonas y Enterococcus .
Comparación Con Compuestos Similares
Pharmacokinetic Properties
Table 1: Pharmacokinetic Parameters of Cefovecin and Comparators
Key Observations :
- Cefovecin’s extended half-life in dogs and cats is attributed to high protein binding and renal reabsorption, whereas rapid clearance in primates and reptiles (e.g., Hermann’s tortoises) limits its use .
- Ceftiofur and cefadroxil require more frequent dosing but are cost-effective alternatives .
Spectrum of Activity and MIC Values
Table 2: MIC90 (μg/mL) Against Common Pathogens
Pathogen | Cefovecin | Cefaclor | Ceftiofur | Cefadroxil |
---|---|---|---|---|
S. intermedius | ≤0.25 | 4.0 | 0.5–1.0 | 0.5–2.0 |
S. canis | ≤0.06 | 2.0 | 0.25 | 1.0 |
P. multocida | 0.5 | 8.0 | 0.12 | 4.0 |
Anaerobic pathogens | >4.0 | ≤2.0 | >8.0 | >8.0 |
Key Findings :
- Cefovecin demonstrates superior activity against S. intermedius and S. canis compared to cefaclor and ceftiofur .
- Cefaclor shows better efficacy against anaerobes (e.g., Prevotella spp.), making it preferable for abscesses with mixed flora .
- Discrepancies in MIC values (e.g., S. intermedius MIC90 of 4.0 μg/mL in lab tests vs. ≤0.25 μg/mL in manufacturer data) highlight variability in susceptibility testing .
Clinical Efficacy in Trials
Table 3: Treatment Success Rates in Cats and Dogs
Key Observations :
Economic and Practical Considerations
Q & A
Basic Research Questions
Q. What are the key methodological considerations for designing pharmacokinetic studies of cefovecin sodium in non-traditional animal models (e.g., reptiles)?
- Answer : Studies should follow the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure research objectives. For example, in Hermann’s tortoises, subcutaneous administration protocols should include dose-response curves, sampling intervals aligned with the drug’s half-life, and validation of analytical methods (e.g., UPLC-MS/MS with matrix-matched calibration curves to ensure specificity and linearity) . Include quality control samples at low, mid, and high concentrations to assess trueness and precision per European guidelines .
Q. How can researchers validate the antimicrobial efficacy of this compound against anaerobic pathogens in vitro?
- Answer : Use standardized broth microdilution assays with customized plates, validated against quality-control strains (e.g., Bacteroides fragilis ATCC 25285). Include cephalothin as a comparator for anaerobic pathogens and confirm MIC values using CLSI guidelines. Ensure anaerobic conditions via pre-reduced media and gas-pack systems .
Q. What experimental parameters are critical for assessing cefovecin’s protein-binding characteristics in plasma?
- Answer : Employ equilibrium dialysis or ultrafiltration to measure unbound drug fractions. Validate methods using plasma from untreated subjects to avoid interference. Report binding percentages at clinically relevant concentrations (e.g., 1–25 µg/mL) and correlate with pharmacokinetic/pharmacodynamic (PK/PD) indices like %T > MIC .
Advanced Research Questions
Q. How can conflicting in vitro susceptibility data for Staphylococcus pseudintermedius isolates against this compound be resolved?
- Answer : Discrepancies often arise from variations in testing conditions (e.g., inoculum size, media pH). Re-evaluate isolates using CLSI-standardized broth microdilution with cation-adjusted Mueller-Hinton broth. Cross-validate results via disk diffusion and genomic analysis of β-lactamase genes (e.g., blaZ) to identify resistance mechanisms .
Q. What statistical approaches are recommended for analyzing non-linear pharmacokinetic data of cefovecin in species with prolonged elimination phases (e.g., cats)?
- Answer : Use compartmental modeling (e.g., two-compartment with first-order absorption) and non-parametric superposition for dose extrapolation. Assess goodness-of-fit via AIC/BIC criteria. For population PK, apply nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability .
Q. How should researchers optimize sampling schedules for cefovecin’s tissue penetration studies in infected wound models?
- Answer : Use serial biopsies or microdialysis in target tissues (e.g., subcutaneous abscesses) at staggered time points post-administration. Normalize tissue concentrations to plasma AUC ratios and adjust for protein binding. Include infected vs. non-infected controls to assess inflammation-driven penetration .
Q. Methodological Challenges & Solutions
Q. What strategies mitigate variability in this compound stability during long-term storage in biological samples?
- Answer : Add stabilizers (e.g., 0.1% formic acid) to plasma samples and store at −80°C. Avoid freeze-thaw cycles. For LC-MS/MS analysis, use isotopically labeled internal standards (e.g., cefovecin-d4) to correct for matrix effects .
Q. How can interspecies differences in cefovecin’s PK/PD be systematically evaluated for translational research?
- Answer : Conduct allometric scaling using body weight and plasma clearance data across species (e.g., cats, dogs, tortoises). Validate predictions via Monte Carlo simulations to estimate target attainment rates for clinical endpoints (e.g., 90% probability of %T > MIC) .
Q. Data Interpretation & Reporting
Q. What criteria should guide the inclusion/exclusion of outlier data in cefovecin efficacy trials?
- Answer : Predefine exclusion protocols in the statistical analysis plan (SAP). Use Grubbs’ test for outliers and sensitivity analysis to assess their impact on primary endpoints. Report all exclusions with justification in supplementary materials .
Q. How should researchers address discrepancies between clinical cure rates and microbiological eradication in cefovecin studies?
- Answer : Perform stratified analysis by pathogen (e.g., Pasteurella multocida vs. Staphylococcus spp.) and adjust for confounding factors (e.g., host immune status). Use logistic regression to correlate PK/PD indices (AUC/MIC) with outcomes .
Q. Tables for Key Data
Parameter | Cats | Hermann’s Tortoises |
---|---|---|
Half-life (t₁/₂) | 6.7 days | 48.9 hours |
Protein Binding | 98% | 92% |
MIC₉₀ for S. aureus | 0.25 µg/mL | Not studied |
Validation Metrics | UPLC-MS/MS Method |
---|---|
Linearity (R²) | >0.99 |
LOQ | 0.015 µg/mL |
Precision (CV%) | ≤15% |
Propiedades
Número CAS |
141195-77-9 |
---|---|
Fórmula molecular |
C17H19N5NaO6S2 |
Peso molecular |
476.5 g/mol |
Nombre IUPAC |
sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C17H19N5O6S2.Na/c1-27-21-10(8-6-30-17(18)19-8)13(23)20-11-14(24)22-12(16(25)26)7(5-29-15(11)22)9-3-2-4-28-9;/h6,9,11,15H,2-5H2,1H3,(H2,18,19)(H,20,23)(H,25,26);/b21-10-;/t9-,11+,15+;/m0./s1 |
Clave InChI |
KFMRMRJGHFUFOV-VQWMGBAQSA-N |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C4CCCO4)C(=O)[O-].[Na+] |
SMILES isomérico |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)[C@@H]4CCCO4)C(=O)O.[Na] |
SMILES canónico |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C4CCCO4)C(=O)O.[Na] |
Sinónimos |
(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-3-[(2S)-tetrahydro-2-furanyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Sodium Salt (1:1); [6R-[3(S*),6α,7β(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]am |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.